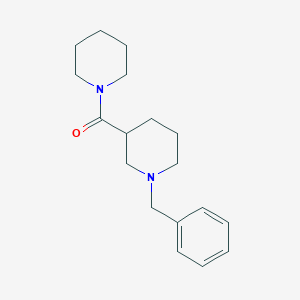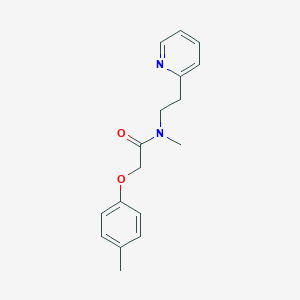
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug. It is a derivative of ketamine, which is a widely used anesthetic drug. DCK has gained popularity in the research community due to its unique properties and potential applications.
Mechanism of Action
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a role in pain transmission, learning, and memory. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone binds to the receptor and blocks the flow of ions, which leads to a decrease in neuronal activity. This results in the anesthetic, analgesic, and sedative effects of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone.
Biochemical and Physiological Effects:
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal survival and plasticity. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has also been shown to decrease the levels of pro-inflammatory cytokines, which are proteins that play a role in inflammation. Additionally, (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that play a role in mood regulation.
Advantages and Limitations for Lab Experiments
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has several advantages for use in lab experiments. It has a high potency and a long duration of action, which makes it a valuable tool for studying the mechanisms of action of dissociative anesthetics. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone is also relatively easy to synthesize and purify. However, there are some limitations to the use of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone is a controlled substance, which means that it is subject to legal restrictions.
Future Directions
There are several future directions for research on (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone. One area of research is the development of analogs of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone that have improved properties, such as increased potency and decreased toxicity. Another area of research is the study of the long-term effects of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone on the central nervous system. Additionally, there is a need for more research on the mechanisms of action of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone and other dissociative anesthetics. This could lead to the development of new treatments for pain, depression, and other neurological disorders.
Synthesis Methods
The synthesis of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone involves the reaction of 1-(1-phenylcyclohexyl)piperidine with benzyl chloride to form (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
Scientific Research Applications
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have anesthetic, analgesic, and sedative properties. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has also been shown to have antidepressant and anti-inflammatory effects. Its unique properties make it a valuable tool for studying the mechanisms of action of dissociative anesthetics.
properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(1-benzylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(20-12-5-2-6-13-20)17-10-7-11-19(15-17)14-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
InChI Key |
MLOHPDFHPUZMAS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)